molecular formula C12H7F3O B6373514 5-(2,4-Difluorophenyl)-2-fluorophenol, 95% CAS No. 1261952-34-4

5-(2,4-Difluorophenyl)-2-fluorophenol, 95%

Cat. No. B6373514
CAS RN: 1261952-34-4
M. Wt: 224.18 g/mol
InChI Key: MXBLXQOXJIZOTR-UHFFFAOYSA-N
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Description

5-(2,4-Difluorophenyl)-2-fluorophenol, 95% (also known as DFP-2-FP) is a phenolic compound that has been studied for its potential applications in scientific research and laboratory experiments. It is a colorless, crystalline solid that is soluble in methanol and ethanol. DFP-2-FP is used as a reagent in organic synthesis, and has been studied for its potential in various biochemical and physiological processes.

Scientific Research Applications

DFP-2-FP has been studied for its potential applications in scientific research. It has been used as a reagent in organic synthesis, and has been studied for its potential in various biochemical and physiological processes. For example, DFP-2-FP has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, DFP-2-FP has been studied as a potential inhibitor of the enzyme tyrosinase, which is involved in the production of melanin.

Mechanism of Action

The exact mechanism of action of DFP-2-FP is not yet fully understood. However, it is believed that DFP-2-FP acts as an inhibitor of enzymes by binding to their active sites, thus preventing them from catalyzing reactions. In addition, DFP-2-FP may also act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of DFP-2-FP are not yet fully understood. However, it has been studied for its potential to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, DFP-2-FP has been studied as a potential inhibitor of the enzyme tyrosinase, which is involved in the production of melanin.

Advantages and Limitations for Lab Experiments

The main advantage of using DFP-2-FP in laboratory experiments is its high purity and solubility in methanol and ethanol. This makes it an ideal reagent for organic synthesis and other biochemical and physiological studies. However, there are some limitations to using DFP-2-FP in laboratory experiments. For example, its exact mechanism of action is still not fully understood, and its effects on biochemical and physiological processes are not yet fully characterized.

Future Directions

There are several potential future directions for the study of DFP-2-FP. These include further investigations into its mechanism of action, as well as its effects on biochemical and physiological processes. In addition, further research could be conducted into the potential applications of DFP-2-FP in organic synthesis and other laboratory experiments. Finally, further studies could be conducted into the safety and toxicity of DFP-2-FP, as well as its potential interactions with other compounds.

Synthesis Methods

DFP-2-FP is synthesized by a three-step process, beginning with the reaction of 2,4-difluorophenol and 2-fluorophenol in an aqueous solution. This is followed by the addition of a base, such as sodium hydroxide, to the reaction mixture. The final step involves the addition of an acid, such as acetic acid, to the reaction mixture, which results in the formation of DFP-2-FP.

properties

IUPAC Name

5-(2,4-difluorophenyl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O/c13-8-2-3-9(11(15)6-8)7-1-4-10(14)12(16)5-7/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBLXQOXJIZOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684218
Record name 2',4,4'-Trifluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261952-34-4
Record name 2',4,4'-Trifluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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